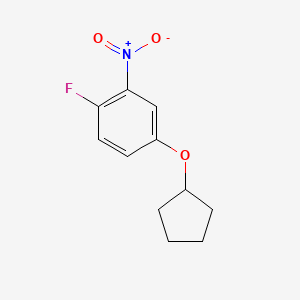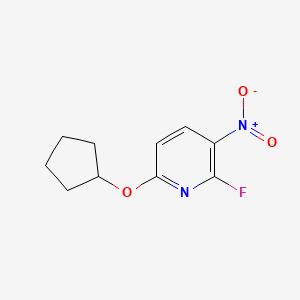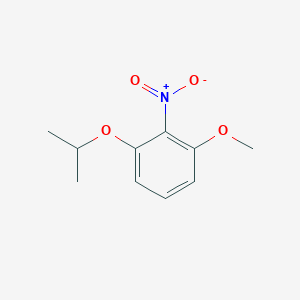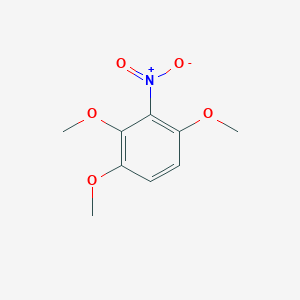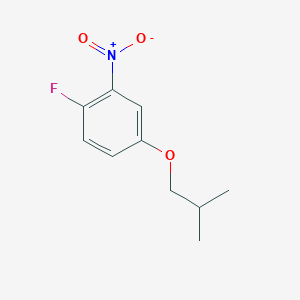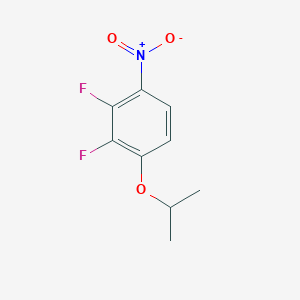
3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloro, nitro, and prop-2-en-1-yloxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine typically involves the following steps:
Chlorination: The chloro group can be introduced via electrophilic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The prop-2-en-1-yloxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The prop-2-en-1-yloxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, alkyl halides.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyridines: Formed through nucleophilic substitution of the chloro group.
科学研究应用
3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary depending on the specific compound synthesized from this building block.
相似化合物的比较
Similar Compounds
3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-Chloro-3-nitro-2-(prop-2-EN-1-yloxy)pyridine: Similar structure but with different positions of the substituents.
Uniqueness
3-Chloro-4-nitro-2-(prop-2-EN-1-yloxy)pyridine is unique due to the specific arrangement of its substituents on the pyridine ring, which can influence its reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (prop-2-en-1-yloxy) groups can lead to unique chemical properties and reactivity patterns.
属性
IUPAC Name |
3-chloro-4-nitro-2-prop-2-enoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-2-5-14-8-7(9)6(11(12)13)3-4-10-8/h2-4H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRXPJOKLUVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CC(=C1Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

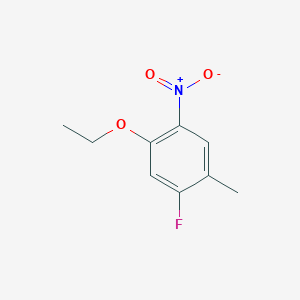

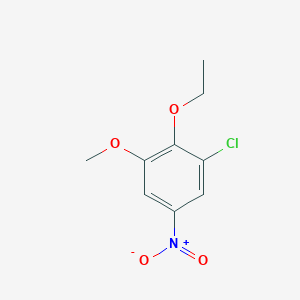
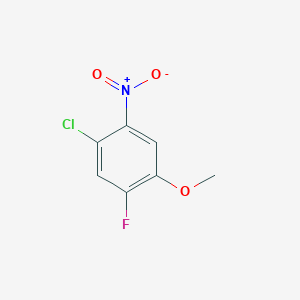
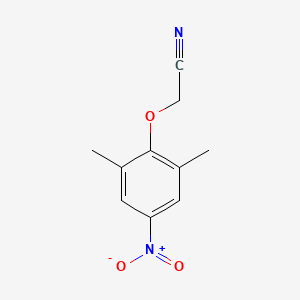
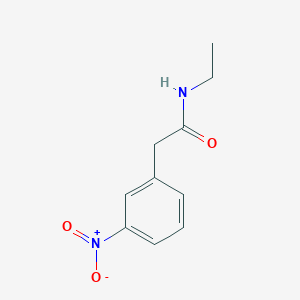
![1-[(Cyclopentylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B8028224.png)
